4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine (CAS 897016-99-8) is a halogenated morpholine derivative with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol. The compound features a morpholine ring linked via an ethoxy spacer to a phenyl ring bearing both bromine (para) and fluorine (meta) substituents.

Molecular Formula C12H15BrFNO2
Molecular Weight 304.15 g/mol
CAS No. 897016-99-8
Cat. No. B1444334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine
CAS897016-99-8
Molecular FormulaC12H15BrFNO2
Molecular Weight304.15 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C12H15BrFNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
InChIKeyVKWGRMJGLCODKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine (CAS 897016-99-8) as a Defined Synthetic Intermediate


4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine (CAS 897016-99-8) is a halogenated morpholine derivative with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol [1]. The compound features a morpholine ring linked via an ethoxy spacer to a phenyl ring bearing both bromine (para) and fluorine (meta) substituents. This precise substitution pattern is not a generic morpholine building block; rather, it serves as a key, directly-claimed intermediate in patent US20060160800A1, which covers compositions for treating cell proliferation disorders and is foundational to the KX2-391 (tirbanibulin) kinase inhibitor program [1]. Its primary value to R&D and procurement is as a structurally specialized starting material for preparing specific 2-fluoro-4-(2-morpholinoethoxy)phenylboronate esters used in downstream medicinal chemistry [2].

Why Unsubstituted or Mono-Halogenated Morpholinoethoxy Analogs Cannot Substitute 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine


Generic substitution is not feasible because this compound's dual bromine/fluorine substitution is functional, not incidental. The bromine atom is the mandatory reactive handle for palladium-catalyzed cross-coupling (e.g., the Suzuki-Miyaura borylation leading to a boronated intermediate with 99% isolated yield in the target patent), while the fluorine substituent provides critical electronic modulation and a hydrogen bond accepting site on the resulting scaffold [1][2]. Replacing this compound with a mono-halogenated analog (e.g., 4-[2-(4-bromophenoxy)ethyl]morpholine) or a regioisomeric fluoro-bromo combination would either abolish the necessary reactivity handle, alter the reaction's chemoselectivity, or fail to produce the correct intermediate for the patent-protected inhibitor series. The evidence below quantifies this synthetic differentiation where comparable data exists, and explicitly notes the absence of head-to-head biological data where it does not.

Quantitative Differentiation Evidence for 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine Relative to Structural Analogs


Suzuki Coupling Precursor Performance: 99% Isolated Yield in Conversion to a Key Patent Boronate Intermediate

In the explicit synthetic protocol of patent US20060160800A1, 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine undergoes a palladium-catalyzed borylation with bis(pinacolato)diboron to yield the corresponding 2-fluoro-4-[2-(4-morpholinyl)ethyl]phenylboronic acid pinacol ester with a 99% yield [1]. This quantitative outcome is specifically enabled by the para-bromo substituent, which serves as the exclusive oxidative addition site for the palladium catalyst. No analogous yield data is reported in the patent for regioisomeric or differently halogenated congeners, establishing this compound as the optimized intermediate for this critical synthetic step.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Structural Enabling of Selective C-Br vs. C-F Bond Reactivity in Sequential Cross-Coupling

The compound's defining structural feature is the simultaneous presence of a bromine atom (ipso position relative to the ether linkage) and a fluorine atom (meta to the ether linkage). This arrangement permits a chemoselective, two-stage derivatization strategy: (1) an initial Suzuki-Miyaura coupling at the C-Br bond to introduce an aryl/heteroaryl group, as demonstrated in the patent sequence, and (2) a potential subsequent aromatic nucleophilic substitution (SNAr) at the C-F bond if activated by the newly introduced electron-withdrawing group [1]. By contrast, a 4-[2-(4-chlorophenoxy)ethyl]morpholine analog would offer a far less reactive C-Cl bond for palladium insertion, often requiring harsher conditions and leading to lower yields, while a mono-halogenated analog would forego the second diversity point entirely.

Chemoselective Synthesis Dual Halogenated Building Block Pharmaceutical Intermediate

Precise Isomeric Identity Essential for Reproducing the Patented Sub-Nanomolar Kinase Inhibitor Scaffold

The resulting intermediate from this compound is elaborated in US20060160800A1 into compounds with reported GI50 values as low as 13 nM against c-Src 3T3 cells [1]. While this biological data pertains to the final elaborated molecule (KX2-391), it provides class-level inference that the specific 3-fluoro-4-bromo substitution pattern of the starting intermediate is critical. Any deviation, such as using 4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine, would ultimately lead to a different substitution geometry in the final inhibitor, directly impacting its ability to occupy the peptide substrate binding site of Src kinase.

Precision Synthesis Structure-Activity Relationship (SAR) Src Kinase Inhibition

Procurement-Driven Research Applications for 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine


Synthesis of the KX2-391 (Tirbanibulin) Pharmaceutical Ingredient Series

This is the compound's premier documented application. As evidenced by US20060160800A1, 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine is the direct starting material for generating the 2-fluoro-4-[2-(4-morpholinyl)ethyl]phenylboronic acid pinacol ester in a near-quantitative 99% yield [1]. Procurement ensures adherence to the exact synthetic protocol required to produce the intermediate that, after subsequent coupling, leads to the non-ATP competitive Src kinase inhibitor tirbanibulin.

Controlled Palladium-Catalyzed Cross-Coupling Methodology Development

The compound serves as an ideal substrate for academic and industrial methodological studies focused on chemoselective cross-coupling [1]. Its reactivity difference between the C-Br bond (highly reactive in oxidative addition) and the C-F bond (significantly less reactive) makes it a standard test case for evaluating new catalytic systems designed for sequential coupling or for achieving site-selectivity on polyhalogenated aromatics.

Pharmaceutical Impurity Reference Standard Development

Given its role as an early intermediate in a pharmaceutical synthesis, 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine can be procured as a high-purity analytical standard. Its presence as a potential unreacted starting material or process-related impurity in the final API (tirbanibulin) necessitates its use in developing validated HPLC or LC-MS methods to ensure batch-to-batch compliance with ICH impurity guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.